molecular formula C25H20N2O3 B2569209 N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 953008-80-5

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2569209
CAS No.: 953008-80-5
M. Wt: 396.446
InChI Key: GVUZRWZLRVHOME-UHFFFAOYSA-N
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Description

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring an isoxazole ring and a xanthene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the xanthene backbone. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and xanthene backbone play crucial roles in binding to these targets, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and xanthene-based molecules. Examples include:

Uniqueness

N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of an isoxazole ring and a xanthene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-16-10-12-17(13-11-16)23-14-18(27-30-23)15-26-25(28)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUZRWZLRVHOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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